molecular formula C21H20BrN3O2 B3304456 N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide CAS No. 921806-87-3

N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide

Cat. No.: B3304456
CAS No.: 921806-87-3
M. Wt: 426.3 g/mol
InChI Key: UEWXJCJQTJPGCC-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide” is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a bromophenyl group, a quinoline moiety, and a pyrrolidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide” typically involves multiple steps:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyrrolidine Ring: This step may involve the reaction of the quinoline derivative with pyrrolidine under basic conditions.

    Amide Formation: The final step involves the coupling of the bromophenyl derivative with the quinoline-pyrrolidine intermediate using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the amide bond or the quinoline ring using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, “N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. It can be used in assays to study its effects on cellular pathways.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The quinoline moiety may intercalate with DNA, while the bromophenyl group could enhance binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide
  • N-(4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide
  • N-(4-methylphenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide

Uniqueness

The presence of the bromine atom in “N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide” may confer unique electronic and steric properties, potentially enhancing its biological activity or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2/c22-16-7-9-17(10-8-16)23-20(26)14-27-18-5-3-4-15-6-11-19(24-21(15)18)25-12-1-2-13-25/h3-11H,1-2,12-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWXJCJQTJPGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide
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N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide
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N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide
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